

Tetracyclohexyltin: A Proposed Internal Standard for Robust Organotin Analysis

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Compound of Interest

Compound Name: Tetracyclohexyltin

Cat. No.: B073449

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Application Note and Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds is critical due to their widespread industrial use and significant toxicity. This document outlines a detailed application note and protocol for the use of **Tetracyclohexyltin** as an internal standard in the analysis of common organotin compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Organotin compounds (OTCs) are a class of organometallic chemicals widely used as PVC stabilizers, catalysts, pesticides, and marine anti-fouling agents.[1][2] Their persistence in the environment and toxicity, even at low concentrations, necessitate sensitive and reliable analytical methods for their detection and quantification.[3][4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the speciation of organotin compounds, often requiring a derivatization step to increase the volatility of polar OTCs.[5][6]

The use of an appropriate internal standard (IS) is crucial for achieving high accuracy and precision in quantitative analysis by correcting for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the samples. **Tetracyclohexyltin**, a tetra-substituted organotin compound, possesses properties that make it a promising candidate as an internal standard for the analysis of other organotin compounds. Its high molecular weight and non-polar nature ensure it is easily extracted and separated under typical GC conditions for OTCs.

Furthermore, its absence in most environmental and biological samples minimizes the risk of interference.

This application note details a proposed methodology for the use of **tetracyclohexyltin** as an internal standard for the quantification of key organotin compounds, including tributyltin (TBT), dibutyltin (DBT), monobutyltin (MBT), and triphenyltin (TPhT).

Physicochemical Properties of Tetracyclohexyltin

A summary of the key physicochemical properties of **tetracyclohexyltin** is provided in the table below. Its high melting point and low water solubility are characteristic of a stable, non-polar compound suitable for use in organic solvent extractions.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Property	Value	Reference
Chemical Formula	C ₂₄ H ₄₄ Sn	[8]
Molecular Weight	451.32 g/mol	[8]
Appearance	White solid/powder	[7] [9]
Melting Point	241-250 °C	[8] [9]
Boiling Point	476.6 °C at 760 mmHg	[8]
Solubility in Water	Sparingly soluble (8.1×10^{-9} g/L at 25°C)	[7] [8]
CAS Number	1449-55-4	[8]

Experimental Protocol: GC-MS Analysis of Organotins using Tetracyclohexyltin as an Internal Standard

This protocol describes the sample preparation, derivatization, and GC-MS analysis for the determination of organotin compounds in water samples.

Reagents and Standards

- Solvents: Hexane, Methanol, Acetic Acid (all analytical grade)
- Derivatization Reagent: 2% (w/v) Sodium tetraethylborate (NaBEt_4) in ethanol (prepare fresh daily).[\[2\]](#)[\[5\]](#)
- Standard Stock Solutions (1000 mg/L): Individual stock solutions of Monobutyltin trichloride, Dibutyltin dichloride, Tributyltin chloride, Triphenyltin chloride, and **Tetracyclohexyltin** in methanol.
- Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with methanol to the desired concentrations.
- Internal Standard Spiking Solution: A solution of **Tetracyclohexyltin** in methanol at a concentration of 1 mg/L.
- Buffer Solution: Sodium acetate/acetic acid buffer (pH 5.0).[\[10\]](#)

Sample Preparation and Derivatization

- Sample Collection: Collect water samples in pre-cleaned glass bottles.
- Acidification: Acidify the water sample (e.g., 250 mL) to pH 2 with hydrochloric acid to preserve the organotin species.[\[11\]](#)
- Internal Standard Spiking: Add a known volume of the **tetracyclohexyltin** internal standard spiking solution to the sample.
- Extraction: Perform a liquid-liquid extraction with hexane. Add 20 mL of hexane to the water sample and shake vigorously for 10 minutes. Allow the phases to separate and collect the hexane layer. Repeat the extraction twice more and combine the hexane extracts.
- Derivatization:
 - Add 1 mL of the sodium acetate/acetic acid buffer to the combined hexane extract.
 - Add 1 mL of the freshly prepared 2% NaBEt_4 solution.[\[10\]](#)

- Shake the mixture for 30 minutes to allow for the ethylation of the organotin compounds.
[5]
- Phase Separation and Drying: After derivatization, add 5 mL of deionized water and allow the phases to separate. Transfer the hexane layer to a clean tube and dry it over anhydrous sodium sulfate.
- Concentration: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for specific instrumentation.

Parameter	Condition	Reference
Gas Chromatograph	Agilent 7890B GC or equivalent	
Mass Spectrometer	Agilent 7000C Triple Quadrupole MS or equivalent	
Column	Agilent VF-XMS (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent	
Carrier Gas	Helium at a constant flow of 1.5 mL/min	
Inlet	Multimode Inlet (MMI)	
Injection Volume	1 µL	
Inlet Temperature	280 °C	
Oven Program	50 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 10 °C/min (hold 5 min)	
Transfer Line Temp.	300 °C	
Ion Source Temp.	230 °C	[3]
Ionization Mode	Electron Ionization (EI) at 70 eV	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	[2]

MRM Transitions

For quantitative analysis, specific precursor-to-product ion transitions should be monitored for each ethylated organotin compound and the **tetracyclohexyltin** internal standard.

Compound (Ethylated)	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Monobutyltin triethoxide	235	179	151
Dibutyltin diethoxide	263	207	179
Tributyltin ethoxide	291	235	179
Triphenyltin ethoxide	379	351	273
Tetracyclohexyltin (IS)	423	367	311

(Note: The m/z values for **Tetracyclohexyltin** are hypothetical and would need to be determined experimentally by direct infusion or analysis of a pure standard.)

Data Analysis and Quantification

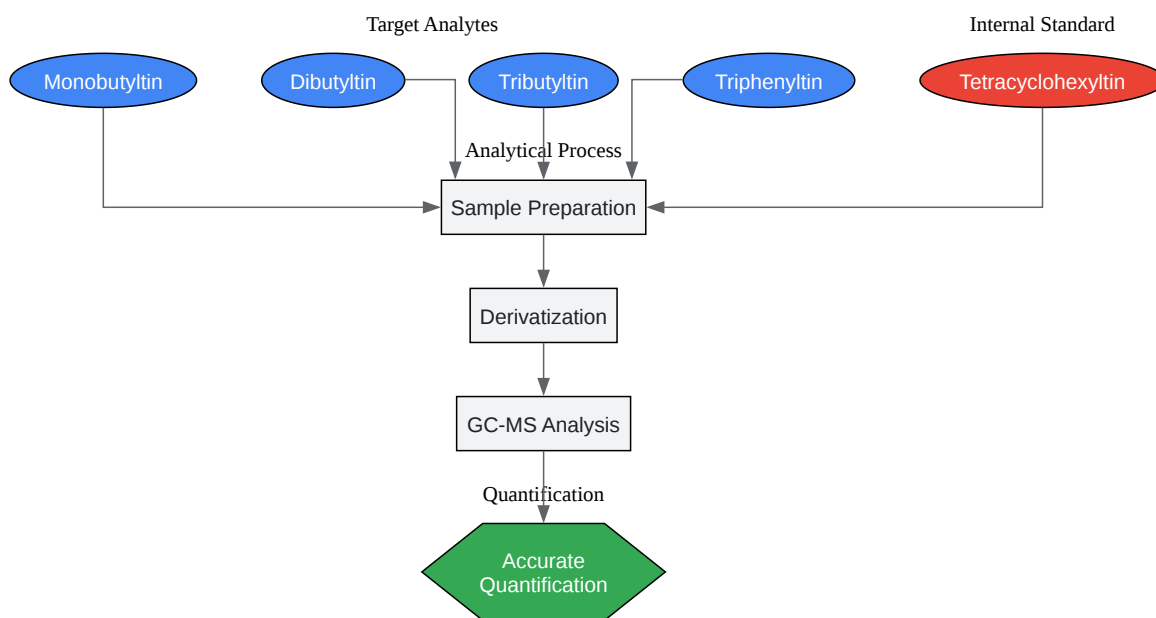
The concentration of each organotin compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**tetracyclohexyltin**). A calibration curve is constructed by plotting the peak area ratio against the concentration ratio for a series of calibration standards.

Workflow Diagrams



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Caption: Experimental workflow for organotin analysis.



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Caption: Rationale for using an internal standard.

Conclusion

The proposed method utilizing **tetracyclohexyltin** as an internal standard offers a robust and reliable approach for the quantitative analysis of organotin compounds by GC-MS. The chemical properties of **tetracyclohexyltin** make it an excellent candidate to compensate for potential variations during sample processing, leading to improved accuracy and precision. This application note provides a comprehensive protocol that can be adapted and validated in analytical laboratories for the routine monitoring of organotin contaminants in various matrices.

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